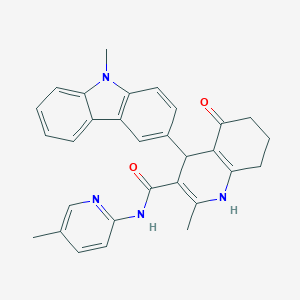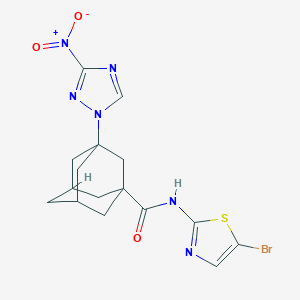![molecular formula C23H23N3O3 B446747 11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 328274-89-1](/img/structure/B446747.png)
11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a nitrophenyl group and a hexahydro-dibenzo-diazepinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the nitrophenyl group: This can be achieved through nitration of a suitable aromatic precursor.
Vinylation: Introduction of the vinyl group through a Heck reaction or similar coupling reaction.
Cyclization: Formation of the diazepinone core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The nitrophenyl group is known to interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as a central nervous system agent or an anti-inflammatory compound.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a key role in binding to the active site of enzymes or interacting with receptor proteins, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
Cresol: A simpler aromatic compound with a hydroxyl group.
Benzyl alcohol: Another aromatic compound with a hydroxyl group, but with different reactivity.
Aniline: An aromatic amine that can undergo similar reactions but has different properties due to the amine group.
Uniqueness
11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a nitrophenyl group and a diazepinone core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
328274-89-1 |
|---|---|
Fórmula molecular |
C23H23N3O3 |
Peso molecular |
389.4g/mol |
Nombre IUPAC |
9,9-dimethyl-6-[(E)-2-(2-nitrophenyl)ethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)13-19-22(21(27)14-23)18(24-16-8-4-5-9-17(16)25-19)12-11-15-7-3-6-10-20(15)26(28)29/h3-12,18,24-25H,13-14H2,1-2H3/b12-11+ |
Clave InChI |
KERNZZBEJXHXKW-VAWYXSNFSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C=CC4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES isomérico |
CC1(CC2=C(C(NC3=CC=CC=C3N2)/C=C/C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C=CC4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446674.png)


![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[3-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B446677.png)
![N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B446679.png)
![4-{[4,5-Dimethyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B446681.png)



![N-(2-bromo-4,6-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446685.png)
